molecular formula C12H12N2O4 B13009560 2-Amino-4-(1,3-dioxoisoindolin-2-yl)butanoic acid

2-Amino-4-(1,3-dioxoisoindolin-2-yl)butanoic acid

Cat. No.: B13009560
M. Wt: 248.23 g/mol
InChI Key: NNJZAFSIRPJBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(1,3-dioxoisoindolin-2-yl)butanoic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group and a phthalimide moiety attached to a butanoic acid backbone. It is often studied for its potential pharmacological properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(1,3-dioxoisoindolin-2-yl)butanoic acid typically involves the reaction of γ-aminobutyric acid (GABA) with phthalimide under anhydrous conditions. The reaction is carried out at high temperatures, and the product is confirmed using various spectral techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of coupling reagents like DCC (dicyclohexylcarbodiimide) to facilitate the reaction between GABA and phthalimide. The reaction mixture is typically stirred and heated to ensure complete conversion to the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(1,3-dioxoisoindolin-2-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which are often studied for their pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(1,3-dioxoisoindolin-2-yl)butanoic acid is unique due to its specific combination of an amino group and a phthalimide moiety, which imparts distinct chemical and pharmacological properties. Its potential anticonvulsant activity and role in organic synthesis make it a valuable compound for further research .

Properties

IUPAC Name

2-amino-4-(1,3-dioxoisoindol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c13-9(12(17)18)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-4,9H,5-6,13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJZAFSIRPJBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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